molecular formula C26H28N4O B2744623 6-benzyl-2,5-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862208-76-2

6-benzyl-2,5-dimethyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2744623
CAS RN: 862208-76-2
M. Wt: 412.537
InChI Key: USFYHGYMYITORV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C26H28N4O . It has an average mass of 412.527 Da and a monoisotopic mass of 412.226318 Da .

Scientific Research Applications

Antimicrobial Activity

Compounds with a pyrazolopyrimidine scaffold have been studied for their potential antimicrobial properties . The benzyl and phenyl groups attached to this core structure could enhance its interaction with bacterial enzymes or proteins, leading to possible antibacterial or antifungal applications. Further research could explore its efficacy against specific strains of bacteria or fungi.

Anti-inflammatory Agents

The pyrazolopyrimidine moiety is known to possess anti-inflammatory activity . The compound’s structural similarity to known anti-inflammatory agents suggests it could be a candidate for the development of new anti-inflammatory drugs, potentially acting through the inhibition of cyclooxygenase or other inflammatory pathways.

Anticancer Research

Benzimidazole derivatives, which are structurally related to the compound, have shown promise as anticancer agents . The compound’s potential to act on cellular signaling pathways or as a kinase inhibitor could be investigated to determine its applicability in cancer treatment or research.

Neuroprotective Effects

The tetrahydrofuran moiety within the compound’s structure is of interest in the development of neuroprotective drugs . Research could be directed towards assessing its ability to protect neuronal cells from damage or death in neurodegenerative diseases.

Antiviral Applications

Imidazole and benzimidazole rings, which are part of the compound’s structure, have been associated with antiviral activities . This suggests that the compound could be explored for its potential use in treating viral infections, possibly by inhibiting viral replication enzymes.

Enzyme Inhibition

The compound’s structure indicates potential as an enzyme inhibitor, which could be useful in various therapeutic areas, including metabolic disorders, hypertension, and others . Identifying the specific enzymes it could target would be a key research direction.

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, similar compounds have been found to inhibit TRKA . TRKA is associated with the proliferation and differentiation of cells, and its continuous activation and overexpression can cause cancer .

properties

IUPAC Name

6-benzyl-2,5-dimethyl-N-(oxolan-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O/c1-18-23(16-20-10-5-3-6-11-20)25(27-17-22-14-9-15-31-22)30-26(28-18)24(19(2)29-30)21-12-7-4-8-13-21/h3-8,10-13,22,27H,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFYHGYMYITORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCC4CCCO4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-2,5-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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